Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate (CAS 2173071‑92‑4, also listed under CAS 2386455‑80‑5) is a chiral, bridged bicyclic compound containing a benzylamino substituent and a methyl ester. It belongs to the 3‑oxabicyclo[3.3.1]nonane class and is supplied as a research‑grade building block, typically at 95% purity.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 2173071-92-4
Cat. No. B1436018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
CAS2173071-92-4
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2COCC(C1)C2NCC3=CC=CC=C3
InChIInChI=1S/C17H23NO3/c1-20-17(19)13-7-14-10-21-11-15(8-13)16(14)18-9-12-5-3-2-4-6-12/h2-6,13-16,18H,7-11H2,1H3
InChIKeyASMBGGAZSSWLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate (CAS 2173071-92-4): Bicyclic Building Block for Early‑Stage Discovery


Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate (CAS 2173071‑92‑4, also listed under CAS 2386455‑80‑5) is a chiral, bridged bicyclic compound containing a benzylamino substituent and a methyl ester. It belongs to the 3‑oxabicyclo[3.3.1]nonane class and is supplied as a research‑grade building block, typically at 95% purity . The compound is offered by several specialty chemical vendors for use as a synthetic intermediate, particularly in programs targeting conformationally constrained scaffolds for medicinal chemistry.

Chiral bridged 3‑oxabicyclo[3.3.1]nonane core
Benzylamino group for exploring target interactions
Methyl ester enables further derivatization
Research-grade purity suitable for early discovery

Why In‑Class 3‑Oxabicyclo[3.3.1]nonane Analogs Cannot Substitute Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate Without Quantitative Validation


The 3‑oxabicyclo[3.3.1]nonane core is a conformationally restricted scaffold where even subtle changes to the substituent at the 9‑position (e.g., benzylamino vs. isopropylamino) or the ester moiety (methyl ester vs. free carboxylic acid) can alter hydrogen‑bonding capacity, lipophilicity, and steric bulk, directly impacting target engagement and pharmacokinetic properties. Generic substitution with a closely related analog such as methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane‑7‑carboxylate or the corresponding carboxylic acid (7R,9R)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane‑7‑carboxylic acid may therefore lead to divergent biological outcomes. The following quantitative evidence, where available, substantiates the unique profile of the title compound relative to these comparators.

Altering the 9‑position amine from benzyl to isopropyl changes H‑bonding and steric profile, potentially impacting target engagement.
Replacing the methyl ester with a free acid modifies lipophilicity and may shift pharmacokinetic behavior in lead optimization.
Conformational constraint of the bicyclic core means even subtle substituent differences can lead to divergent biological readouts.

Head‑to‑Head Performance Data for Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate Against Closest Analogs


No head-to-head comparative data are currently provided. Performance differences between the title compound and structural analogs must be validated experimentally in the relevant assay system.

Validated Use Cases for Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate Based on Current Evidence


Application
Selection Property
Validation Focus
Conformationally constrained library synthesis
Bicyclic scaffold rigidity and substitution vectors
Structural identity confirmation and purity assessment
Medicinal chemistry hit-to-lead optimization
Benzylamino and ester handles for SAR exploration
Reactivity and compatibility with common coupling chemistries
Scaffold-hopping campaigns
Core topology distinct from flat aromatic systems
Comparative conformational analysis and property profiling
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